molecular formula C16H18N2O2 B2594514 6,8-dimethyl-2-morpholinoquinoline-3-carbaldehyde CAS No. 436088-12-9

6,8-dimethyl-2-morpholinoquinoline-3-carbaldehyde

Cat. No.: B2594514
CAS No.: 436088-12-9
M. Wt: 270.332
InChI Key: PEVYZBPXCIKTOF-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-morpholinoquinoline-3-carbaldehyde is an organic compound with the molecular formula C16H18N2O2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, along with two methyl groups at positions 6 and 8, and an aldehyde group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-morpholinoquinoline-3-carbaldehyde typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup, Doebner-Miller, or Pfitzinger reactions. These methods involve the cyclization of aniline derivatives with different reagents.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions. For example, 2-chloroquinoline can react with morpholine in the presence of a base like triethylamine to form 2-morpholinoquinoline.

    Formylation: The aldehyde group at position 3 is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 6,8-dimethyl-2-morpholinoquinoline-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6,8-dimethyl-2-morpholinoquinoline-3-carboxylic acid.

    Reduction: 6,8-dimethyl-2-morpholinoquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dimethyl-2-morpholinoquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of the morpholine ring.

    6-Methylquinoline-3-carbaldehyde: Lacks the morpholine ring and one methyl group.

    2-Morpholinoquinoline-3-carbaldehyde: Similar but without the additional methyl groups.

Uniqueness

6,8-Dimethyl-2-morpholinoquinoline-3-carbaldehyde is unique due to the presence of both the morpholine ring and the two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

6,8-dimethyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-3-5-20-6-4-18/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYZBPXCIKTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCOCC3)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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